(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-(1-benzylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMHCYFAUDBND-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol generally proceeds via the following key stages:
- Formation of 1-benzyl-1H-pyrazole intermediate
- Introduction of the ethanone (ketone) functionality at the 4-position of the pyrazole ring
- Stereoselective reduction of the ketone to the (1S)-alcohol
Synthesis of 1-Benzyl-1H-pyrazole Intermediate
The starting point is the preparation of 1-benzyl-1H-pyrazole, which is typically synthesized by the condensation of benzylhydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions. This reaction forms the pyrazole ring with a benzyl substituent at the nitrogen atom (N1) of the pyrazole ring.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| Condensation | Benzylhydrazine + 1,3-dicarbonyl compound | Acidic medium, reflux | Formation of 1-benzyl-1H-pyrazole |
Introduction of the Ethanone Group at Pyrazole 4-Position
The key functionalization step involves acetylation at the 4-position of the pyrazole ring to form 1-(1-benzyl-1H-pyrazol-4-yl)ethanone, a ketone intermediate. This is commonly achieved by reacting 1-benzyl-1H-pyrazole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.
| Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetyl chloride or acetic anhydride | Pyridine | Anhydrous solvent (e.g., dichloromethane) | 0–25°C | Moderate to high |
This step is crucial as it installs the ketone group, which will be stereoselectively reduced in the next step.
Stereoselective Reduction of the Ketone to (1S)-Alcohol
The conversion of the 1-(1-benzyl-1H-pyrazol-4-yl)ethanone to the target (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol involves reduction of the ketone to a secondary alcohol with high stereochemical control.
- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
- Solvent: Methanol or ethanol is commonly used for NaBH4 reductions.
- Temperature: Controlled low temperatures (0–25°C) help achieve selectivity.
- Stereoselectivity: Chiral induction can be achieved by using chiral catalysts or auxiliaries, or by resolution techniques post-synthesis.
| Reagents | Solvent | Temperature | Stereoselectivity | Reference |
|---|---|---|---|---|
| NaBH4 | Methanol | 0–25°C | (1S)-selective reduction via chiral catalyst or conditions |
Alternative and Advanced Synthetic Approaches
While the above describes the classical route, recent research explores:
- One-pot multistep synthesis: Sequential reactions combining pyrazole formation, functionalization, and reduction to streamline synthesis and improve overall yield.
- Catalytic asymmetric hydrogenation: Using chiral catalysts to directly reduce the ketone intermediate to the (1S)-alcohol with high enantiomeric excess.
- Continuous flow reactors: Industrial scale-up employs continuous flow techniques to enhance reaction control, safety, and scalability.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole formation | Benzylhydrazine + 1,3-dicarbonyl compound | Acidic, reflux | 1-benzyl-1H-pyrazole | Pyrazole ring formation |
| 2 | Acetylation | 1-benzyl-1H-pyrazole + acetyl chloride/acetic anhydride | Pyridine, 0–25°C | 1-(1-benzyl-1H-pyrazol-4-yl)ethanone | Ketone intermediate |
| 3 | Reduction | Ketone intermediate + NaBH4 or LiAlH4 | Methanol, 0–25°C | (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol | Stereoselective reduction |
Research Findings and Notes
- The benzyl substituent on the pyrazole nitrogen enhances lipophilicity and binding affinity in biological applications, making the stereochemistry of the ethan-1-ol moiety critical for activity.
- Reduction conditions must be carefully controlled to avoid racemization and to favor the (1S)-enantiomer.
- Industrial methods may incorporate purification steps such as recrystallization or chromatography to isolate the enantiopure product.
- Analogous pyrazole ketones have been reduced successfully using NaBH4, suggesting similar conditions are applicable here.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to remove the benzyl group using catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of sodium hydride.
Major Products Formed
Oxidation: (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethanone.
Reduction: (1S)-1-(1H-pyrazol-4-yl)ethan-1-ol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Materials Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyl group and pyrazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the benzyl group, which can enhance its lipophilicity and binding interactions with biological targets compared to its phenyl and methyl analogs.
Biological Activity
(1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, also known as 1-(1-benzylpyrazol-4-yl)ethanol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- CAS Number : 1394051-17-2
The compound features a pyrazole ring substituted with a benzyl group and an ethan-1-ol moiety, which contributes to its unique biological activity.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, specific compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of pyrazole derivatives against various bacterial strains. For example, compounds with similar structures have shown efficacy against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of the benzyl group in (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol may enhance its lipophilicity and interaction with microbial membranes, potentially increasing its antimicrobial effectiveness .
3. Anticancer Potential
The pyrazole nucleus has been associated with anticancer activity. Some derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure of (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol may contribute to its ability to interact with specific cellular targets involved in cancer progression .
The mechanism by which (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding : Its structural characteristics allow it to bind to specific receptors, modulating cellular responses related to inflammation and cancer.
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for (1S)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol, and how is enantiomeric purity ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by stereoselective introduction of the benzyl and hydroxyl groups. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or catalysts during the alcohol formation step to enforce the (1S) configuration .
- Asymmetric reduction : Catalytic hydrogenation or enzymatic reduction of a ketone intermediate to achieve enantiomeric excess (>90%) .
- Purification : Chromatographic techniques (e.g., chiral HPLC) to isolate the desired enantiomer .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify the benzyl, pyrazole, and alcohol moieties. Key signals include pyrazole C-H protons (δ 7.5–8.5 ppm) and the chiral alcohol proton (δ 4.0–5.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 214.12) and fragmentation patterns .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity (>99% ee) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield and stereochemical integrity?
Methodological Answer:
- Temperature control : Lower temperatures (0–25°C) during reduction steps minimize racemization .
- Catalyst screening : Transition-metal catalysts (e.g., Ru-BINAP complexes) improve enantioselectivity in asymmetric reductions .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability for intermediates .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay validation : Ensure consistent biological models (e.g., enzyme vs. cell-based assays) and control for stereochemical effects .
- Metabolic stability : Evaluate pharmacokinetics (e.g., microsomal stability assays) to distinguish intrinsic activity from bioavailability limitations .
- Structural analogs : Compare activity with derivatives lacking the benzyl or hydroxyl groups to identify pharmacophore requirements .
Q. What computational strategies are recommended for predicting binding modes and metabolic pathways?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with pyrazole-binding pockets) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME predict metabolic sites (e.g., hydroxyl oxidation) and toxicity risks .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
Methodological Answer:
- Substituent variation : Replace the benzyl group with electron-withdrawing (e.g., -CF) or bulky substituents to modulate target affinity .
- Steric and electronic analysis : Density functional theory (DFT) calculations predict how substituents affect charge distribution and binding .
- Biological testing : Screen derivatives against related targets (e.g., kinases, GPCRs) to identify selectivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
